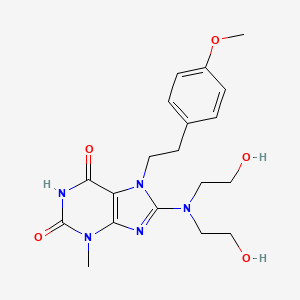
8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis
This involves discussing the reactions that the compound undergoes. The conditions, reagents, and products of these reactions are usually detailed.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Potential HIV Inhibition
Research has explored the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential inhibitors of HIV. Although the compounds synthesized were found to be inactive against HIV, the methodologies developed offer valuable insights into the chemical synthesis of complex purine derivatives, which could be applied in other contexts of drug development and biochemical research (Åsa Rosenquist Å et al., 1996).
Solid-Phase Synthesis of Bisheterocycles
Another study described the solid-phase synthesis of bisheterocyclic compounds containing purine and the 3-hydroxyquinolin-4(1H)-one skeleton. This work highlights a novel approach to creating purine-based compounds with potential applications in medicinal chemistry and drug discovery (B. Vaňková et al., 2010).
Optoelectronic and Charge Transport Properties for OLEDs
The optoelectronic and charge transport properties of specific purine derivatives were investigated for their potential use in OLEDs. The study provides insight into the structural and electronic characteristics that make these compounds suitable for use in optoelectronic applications, offering a pathway toward the development of new materials for electronic devices (Nuha Wazzan & A. Irfan, 2019).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound are also usually mentioned.
将来の方向性
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or investigations into the compound’s properties or reactivity.
I hope this general approach is helpful to you. For more specific information on “8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione”, I would recommend reaching out to a subject matter expert or conducting a thorough literature search.
特性
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23(9-11-25)10-12-26)8-7-13-3-5-14(29-2)6-4-13/h3-6,25-26H,7-12H2,1-2H3,(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBGAMJWGUQDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(bis(2-hydroxyethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2759778.png)
![2-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2759779.png)
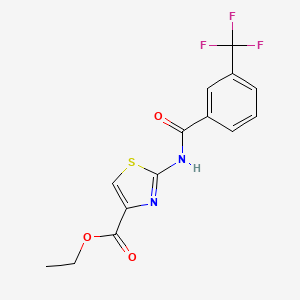
![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759783.png)
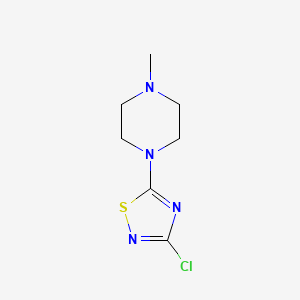

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2759786.png)
![Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2759787.png)
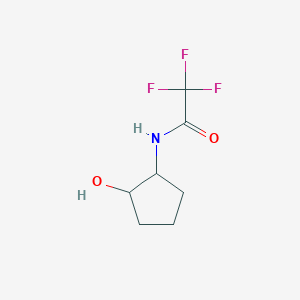
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)
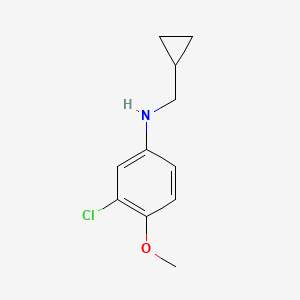
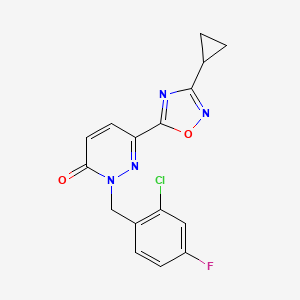
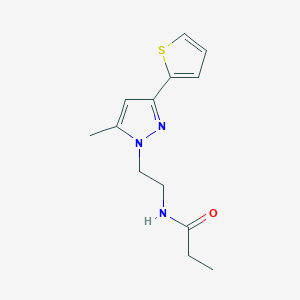
![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)